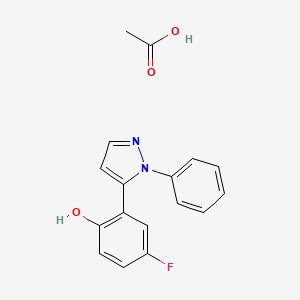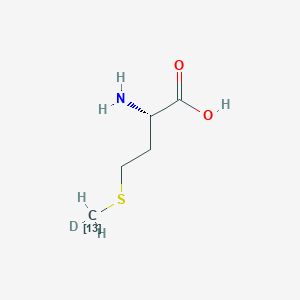
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid: is a unique amino acid derivative characterized by the presence of a deuterium atom and a carbon-13 isotope in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the amino acid backbone. One common method is the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. For example, the amino acid can be synthesized by reacting a deuterated methylsulfanyl compound with a carbon-13 labeled butanoic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted amino acid derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of labeled compounds for NMR spectroscopy and mass spectrometry studies.
Biology: In biological research, the compound can be used to study metabolic pathways and enzyme mechanisms, especially those involving sulfur-containing amino acids.
Medicine: The labeled compound is valuable in medical research for tracing metabolic processes and studying the pharmacokinetics of drugs.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium and carbon-13 isotopes provide unique labeling that allows for detailed tracking and analysis of the compound’s behavior in biological systems. The sulfur atom in the methylsulfanyl group can participate in redox reactions, influencing the compound’s activity and interactions.
相似化合物的比较
Methionine: A sulfur-containing amino acid with a similar structure but without the isotopic labeling.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions in biological systems.
Cysteine: Another sulfur-containing amino acid that can undergo similar chemical reactions.
Uniqueness: The presence of deuterium and carbon-13 isotopes in (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid makes it unique for use in isotopic labeling studies. This allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D |
InChI 键 |
FFEARJCKVFRZRR-LYCQJCGGSA-N |
手性 SMILES |
[2H][13CH2]SCC[C@@H](C(=O)O)N |
规范 SMILES |
CSCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzobicyclon [ISO]](/img/structure/B12058859.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)


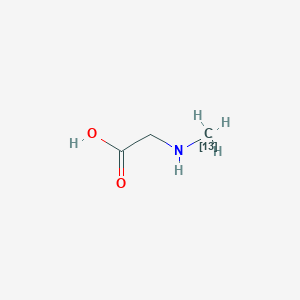
![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
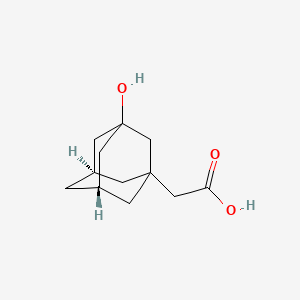

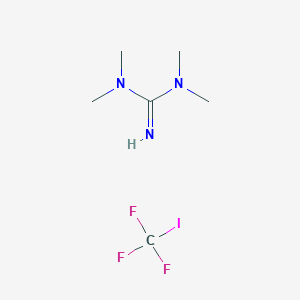


![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
